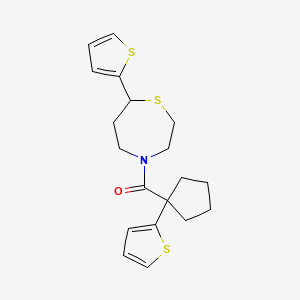
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H23NOS3 and its molecular weight is 377.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a member of the thiazepane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazepane ring fused with thiophene and cyclopentyl groups. Its molecular formula is C13H15NOS2, and it has a molecular weight of approximately 265.39 g/mol. The presence of multiple heteroatoms contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the thiazepane moiety may enhance membrane permeability, leading to increased susceptibility of bacteria to antimicrobial agents.
Anticancer Properties
Thiazepane derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that compounds structurally similar to this compound induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially making them candidates for treating neurodegenerative diseases .
Case Studies
- Antimicrobial Study : A series of synthesized thiazepane derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts.
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, a thiazepane derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study concluded that the compound's structural features are critical for its biological activity.
- Neuroprotection : An experimental model of Alzheimer's disease showed that administration of a similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice, suggesting potential for therapeutic use in neurodegenerative conditions .
Data Table: Summary of Biological Activities
科学的研究の応用
Antimicrobial Activity
Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with thiophene substitutions enhance antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The thiazepane moiety may improve membrane permeability, increasing the susceptibility of bacteria to antimicrobial agents .
Anticancer Properties
Thiazepane derivatives have been investigated for their potential anticancer effects. In vitro studies have demonstrated that compounds similar to (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can induce apoptosis in cancer cell lines. The mechanism likely involves the inhibition of specific signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Study
A series of synthesized thiazepane derivatives were tested against various bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts, highlighting the importance of structural modifications in enhancing efficacy .
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a thiazepane derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. This study concluded that the compound's structural features are critical for its biological activity .
Neuroprotection
An experimental model of Alzheimer's disease showed that administration of a similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice. These findings suggest potential therapeutic applications for neurodegenerative conditions .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Enhanced activity against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity observed |
| Neuroprotective | Reduces oxidative stress; potential treatment for neurodegenerative diseases |
特性
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS3/c21-18(19(8-1-2-9-19)17-6-4-13-24-17)20-10-7-16(23-14-11-20)15-5-3-12-22-15/h3-6,12-13,16H,1-2,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKCCPGHBRGZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













